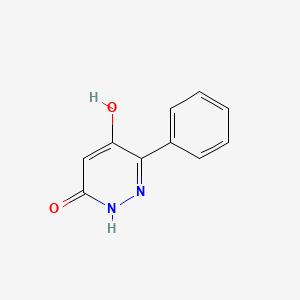

5-hydroxy-6-phenylpyridazin-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-phenyl-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-8-6-9(14)11-12-10(8)7-4-2-1-3-5-7/h1-6H,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRZVHFBCCYKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=O)C=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Hydroxy 6 Phenylpyridazin 3 2h One

Established Synthetic Pathways to the 5-hydroxy-6-phenylpyridazin-3(2H)-one Scaffold

The construction of the pyridazinone ring is a cornerstone of heterocyclic chemistry, with several reliable methods established for its synthesis. These pathways often rely on the cyclization of acyclic precursors.

Cyclization Reactions Utilizing Phenylhydrazine Derivatives and Carbonyl Precursors

A predominant and historically significant method for synthesizing pyridazinone rings involves the condensation reaction between a hydrazine (B178648) derivative and a 1,4-dicarbonyl compound or its synthetic equivalent. For the synthesis of 6-phenylpyridazin-3(2H)-one derivatives, a γ-ketoacid is a common precursor. nih.gov The reaction of a suitable 4-oxo-acid with hydrazine or its derivatives leads to the formation of the six-membered pyridazinone ring through a cyclocondensation reaction. researchgate.net

A key example is the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-ones from 4-aryl-4-oxobutanoic acids and phenylhydrazine. researchgate.net The general scheme involves the initial formation of a hydrazone, followed by an intramolecular cyclization to yield the dihydropyridazinone, which can then be oxidized to the corresponding pyridazinone.

A particularly effective pathway to a closely related precursor, 5-chloro-6-phenylpyridazin-3(2H)-one, utilizes mucochloric acid and benzene (B151609) as starting materials. nih.govnih.gov This intermediate can be a crucial stepping stone to the target 5-hydroxy derivative, as nucleophilic substitution of the chloro group can yield the desired hydroxyl functionality. The reaction of picolinic acid anhydride (B1165640) with benzene under Friedel-Crafts conditions to give 3-benzoyl picolinic acid, followed by cyclization with hydrazine hydrate (B1144303), is another demonstrated method for creating a phenyl-substituted pyridazinone core.

Table 1: Examples of Cyclization Reactions for Pyridazinone Synthesis

| Precursor 1 | Precursor 2 | Product Type | Reference |

|---|---|---|---|

| 4-Aryl-4-oxobutanoic acid | Phenylhydrazine | 6-Aryl-2-phenyl-4,5-dihydropyridazin-3(2H)-one | researchgate.net |

| γ-Ketoacid | Hydrazine hydrate | 6-Substituted-4,5-dihydropyridazin-3(2H)-one | nih.gov |

| 3-Benzoyl picolinic acid | Hydrazine hydrate | 5-Phenylpyrido[3,2-d]pyridazin-8(7H)-one | |

| Mucochloric acid / Benzene | Hydrazine derivative | 5-Chloro-6-phenylpyridazin-3(2H)-one | nih.govnih.gov |

One-Step Cyclization Approaches

Many of the traditional cyclization methods can be considered one-step or "one-pot" syntheses, where the acyclic precursors are converted to the final pyridazinone ring without the isolation of intermediates. The reaction between a γ-ketoacid, such as 4-oxo-4-phenylbutanoic acid, and hydrazine hydrate is a classic example of a one-step cyclization that directly affords the pyridazinone scaffold. nih.gov More advanced one-pot methodologies have also been developed, such as the copper-catalyzed annulation of aldehydes, arylhydrazines, and 3-acryloyloxazolidin-2-one to produce 2,6-diaryl-4,5-dihydropyridazin-3(2H)-ones, showcasing modern advancements in efficient, single-step cyclizations. researchgate.net

Intramolecular Cyclization Strategies

Intramolecular cyclization offers a powerful method for constructing cyclic systems by forming a bond between two atoms within the same molecule. In the context of pyridazinone synthesis, this can involve a pre-formed chain that contains the necessary functionalities for ring closure. One notable, albeit complex, example is the use of the pyridazinone ring itself as a scaffold to direct further cyclizations. A directed 5-exo radical cyclization has been successfully used to prepare novel cis-fused cyclopenta-pyridazinones. nih.gov In this strategy, a substituent on the pyridazinone ring undergoes an intramolecular radical addition to the embedded hydrazone moiety, demonstrating the potential for forming fused ring systems via intramolecular pathways. nih.gov While not forming the primary pyridazinone ring itself, this illustrates the principle of intramolecular cyclization being applied to pyridazinone-containing systems. Other strategies involve the intramolecular cyclization of amino acid-derived diazoketones, which, while demonstrated for oxazinanones, provides a conceptual framework that could be adapted for nitrogen-containing heterocycles like pyridazinones. frontiersin.orgresearchgate.net

Biodegradation Pathways Yielding Pyridazinone Structures

The formation of complex heterocyclic structures like pyridazinones through biodegradation is not a commonly documented synthetic route. Microbial and enzymatic processes are typically studied for their ability to degrade xenobiotic compounds, including those with pyridazinone cores, rather than synthesize them. researchgate.netnih.gov The evolution of metabolic pathways in microorganisms is geared towards breaking down complex molecules into simpler compounds that can enter central metabolic cycles, such as the Krebs cycle. researchgate.net While enzymes offer immense potential for green chemistry, their application in the de novo synthesis of pyridazinone rings from simple precursors is a largely unexplored and theoretical area. The construction of such pathways would likely require significant metabolic engineering, patching together enzymes from different organisms to create a novel, non-natural synthetic cascade. nih.gov

Advanced Synthetic Approaches for Enhanced Molecular Complexity

Modern organic synthesis provides powerful tools for the derivatization of heterocyclic cores, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions at Pyridazinone Core Positions

Palladium-catalyzed cross-coupling reactions are a pillar of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. sigmaaldrich.comlibretexts.org These reactions are exceptionally well-suited for the functionalization of heterocyclic scaffolds like pyridazinone. The pyridazinone core contains positions that are amenable to cross-coupling, such as those bearing a halogen atom (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one) or C-H bonds that can be activated.

Common palladium-catalyzed reactions that can be applied to the pyridazinone core include:

Suzuki-Miyaura Coupling: Reaction of a halo-pyridazinone with a boronic acid or ester to form a new C-C bond, useful for introducing aryl or vinyl substituents. libretexts.org

Heck Coupling: Coupling of a halo-pyridazinone with an alkene to introduce an alkenyl side chain. sigmaaldrich.com

Buchwald-Hartwig Amination: Reaction of a halo-pyridazinone with an amine to form C-N bonds, introducing substituted amino groups. sigmaaldrich.comacs.org

Sonogashira Coupling: Coupling of a halo-pyridazinone with a terminal alkyne to install alkynyl functionalities. sigmaaldrich.com

These reactions allow for the late-stage functionalization of the pyridazinone ring, providing access to a vast chemical space of derivatives from a common intermediate. sarpublication.com For instance, the chlorine atom in 5-chloro-6-phenylpyridazin-3(2H)-one serves as an excellent handle for such transformations, enabling the synthesis of a wide array of substituted analogs for various applications. nih.govnih.gov

Table 2: Potential Palladium-Catalyzed Reactions on a Halo-Pyridazinone Core

| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Ligand Example | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | C-C | Pd(OAc)₂ / PPh₃ | acs.org |

| Heck | Alkene | C-C | Pd(P(t-Bu)₃)₂ | sigmaaldrich.com |

| Buchwald-Hartwig | Amine | C-N | PdCl₂(o-tolyl₃P)₂ | acs.org |

| Sonogashira | Terminal Alkyne | C-C | PdCl₂ / X-Phos | sigmaaldrich.com |

Domino Hydrohydrazination and Condensation Reactions

A key approach to the synthesis of the pyridazinone core involves a domino reaction sequence. One established method utilizes the hydrohydrazination of specific unsaturated acid precursors with arylhydrazines, followed by an intramolecular condensation.

Detailed Research Findings: The zinc chloride-catalyzed hydrohydrazination of 4-pentynoic acid with arylhydrazines serves as a foundational example of this strategy. This reaction proceeds through a domino amination-amidation sequence, smoothly yielding aryl-substituted 4,5-dihydro-3(2H)-pyridazinones. researchgate.net While this specific example leads to a dihydropyridazinone, the fundamental principle of forming the heterocyclic ring through a one-pot hydrohydrazination and condensation is a recognized pathway. Adapting this methodology to suitable keto-acid precursors, such as β-aroyl-α,β-unsaturated acids, allows for the direct synthesis of unsaturated pyridazinones. The reaction of a β-benzoyl acrylic acid with hydrazine hydrate, for instance, would directly lead to the formation of the 6-phenylpyridazin-3(2H)-one ring system through a Michael-type addition of hydrazine followed by cyclizative condensation.

Friedel-Crafts Acylation Followed by Cyclization

A classic and highly effective multi-step synthesis for 6-arylpyridazinones involves an initial Friedel-Crafts acylation to construct a key keto-acid intermediate, which is subsequently cyclized with hydrazine.

Detailed Research Findings: This two-step process is a cornerstone in the synthesis of the 6-phenylpyridazin-3(2H)-one backbone.

Friedel-Crafts Acylation: The first step involves the acylation of an aromatic compound, such as benzene, with a cyclic anhydride like succinic anhydride, typically in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). This reaction yields a 4-oxo-4-arylbutanoic acid. For the target compound, the reaction of benzene with succinic anhydride produces 4-oxo-4-phenylbutanoic acid.

Cyclization: The resulting keto-acid is then reacted with hydrazine hydrate (N₂H₄·H₂O). The reaction proceeds via condensation of the hydrazine with the ketone carbonyl group to form a hydrazone, followed by an intramolecular cyclization (amidation) with the carboxylic acid moiety to form the stable six-membered pyridazinone ring. Subsequent oxidation or tautomerization steps can lead to the final aromatic pyridazinone structure.

This sequence provides a reliable and scalable route to a variety of 6-arylpyridazin-3(2H)-ones by simply varying the starting aromatic compound and the anhydride.

| Step | Reactant 1 | Reactant 2 | Catalyst | Intermediate/Product |

| 1 | Benzene | Succinic anhydride | AlCl₃ | 4-oxo-4-phenylbutanoic acid |

| 2 | 4-oxo-4-phenylbutanoic acid | Hydrazine hydrate | - | 6-phenyl-4,5-dihydropyridazin-3(2H)-one |

Table 1: Friedel-Crafts Acylation and Cyclization Pathway.

Strategic Derivatization Reactions of this compound

The this compound scaffold offers multiple sites for chemical modification, including the pendant phenyl ring, the pyridazinone core, and its various ring positions.

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group at the C6 position is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functionalities.

Detailed Research Findings: The pyridazinone ring system generally acts as an electron-withdrawing group due to the presence of the electronegative nitrogen atoms and the carbonyl group. youtube.comblumberginstitute.org This deactivating nature influences the reactivity of the attached phenyl ring. libretexts.org Consequently, electrophilic substitution reactions (such as nitration, halogenation, or sulfonation) on the 6-phenyl group are directed primarily to the meta-position relative to the point of attachment to the pyridazinone core. youtube.comyoutube.com The reaction is typically slower than the substitution of benzene itself due to the deactivating effect of the heterocyclic substituent. libretexts.org

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | 5-hydroxy-6-(3-nitrophenyl)pyridazin-3(2H)-one |

| Bromination | Br₂ / FeBr₃ | 5-hydroxy-6-(3-bromophenyl)pyridazin-3(2H)-one |

| Sulfonation | Fuming H₂SO₄ | 3-(5-hydroxy-6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonic acid |

Table 2: Representative Electrophilic Aromatic Substitution Reactions.

Oxidation and Reduction Reactions of the Pyridazinone Ring System

The pyridazinone ring system can undergo both oxidation and reduction reactions, targeting different parts of the molecule.

Detailed Research Findings:

Oxidation: The hydroxyl group at the C5 position can be oxidized to an aldehyde or a carboxylic acid. Studies on related 6-aryl-5-oxygenated pyridazinones have shown that the oxidation state of the C5 substituent significantly impacts biological activity, with a clear progression from hydroxyl to formyl (CHO) to carboxyl (COOH) groups. nih.gov Furthermore, the synthesis of aromatic pyridazinones often involves a final oxidation step. Copper-catalyzed aerobic dehydrogenation is an efficient method to convert 4,5-dihydropyridazin-3(2H)-ones into their corresponding pyridazin-3(2H)-one analogues, demonstrating the stability of the ring to oxidative conditions that form the C4=C5 double bond. researchgate.net

Reduction: The pyridazinone ring can be selectively reduced. For instance, the C4=C5 double bond in pyridazinones can be reduced to yield 4,5-dihydropyridazinones. Catalytic hydrogenation may also affect the phenyl ring under more forcing conditions. The carbonyl group at C3 can also be a target for reduction, although this often requires specific reducing agents to avoid reduction of other functionalities.

Introduction of Functional Groups at Specific Ring Positions

Functional groups can be introduced at various positions on the pyridazinone ring, including C4, C5, and N2, to modulate the compound's properties.

Detailed Research Findings:

Position 5: The hydroxyl group at C5 is a key functional handle. It can be converted into other groups. For example, 6-aryl-5-halo-3(2H)-pyridazinones, derived from mucohalic acids, readily undergo nucleophilic substitution with amines to yield 5-alkylamino derivatives. researchgate.net

Position 4: The C4 position can also be functionalized. For instance, related 6-phenylpyridazin-3(2H)-one systems have been shown to undergo reactions at the C4 position, such as hydrazinylation, which then serves as a precursor for further annulation reactions. nih.gov

Position 2 (N-substitution): The nitrogen atom at the N2 position is a common site for derivatization. Alkylation, acylation, or arylation at this position is frequently performed to generate a library of analogues. sarpublication.com For example, reaction with alkyl halides in the presence of a base leads to N2-alkylated products. A series of 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinones have been synthesized to explore their pharmacological potential. sarpublication.com

Synthesis of Fused Heterocyclic Systems from this compound Precursors

The pyridazinone ring is an excellent platform for the construction of more complex, fused heterocyclic systems. nih.govresearchgate.netresearchgate.net

Detailed Research Findings: By introducing appropriate functional groups onto the pyridazinone core, subsequent intramolecular or intermolecular cyclizations can yield bicyclic and tricyclic structures. A common strategy involves converting the C3-carbonyl to a thiocarbonyl (thione) and the C4-position to an amino or hydrazinyl group.

Pyridazino[3,4-b] researchgate.netnih.govthiazines: The thione derivative, 6-phenylpyridazine-3(2H)-thione, can be reacted with chloroacetic acid and an aldehyde in a one-pot reaction to construct a fused 1,4-thiazine ring, resulting in compounds like 5H-pyridazino[3,4-b] researchgate.netnih.govthiazin-6(7H)-one. nih.gov

Pyridazinotriazines: Starting with a 4-hydrazinyl-6-phenylpyridazin-3(2H)-one, reaction with reagents like carbon disulfide can lead to the formation of a fused triazine ring, yielding pyridazino[4,3-e] researchgate.netnih.govnih.govtriazine derivatives. nih.gov

These examples highlight the utility of the pyridazinone scaffold in generating novel fused heterocyclic systems with diverse structures.

| Precursor Functional Group | Reagent(s) | Fused Ring System |

| 3-Thione and 4-H | Chloroacetic acid, Aldehyde | 1,4-Thiazine |

| 3-Hydrazinyl and 4-Hydrazinyl | Carbon disulfide | 1,2,4-Triazine |

Table 3: Examples of Fused Heterocycle Synthesis.

Nucleophilic Substitution and Halogen-Exchange Reactions

The pyridazinone ring system is subject to various nucleophilic substitution reactions, which are crucial for the synthesis of diverse derivatives. A common strategy involves the conversion of the carbonyl group in the pyridazin-3(2H)-one tautomer into a more reactive chloro group, thereby creating an excellent leaving group for subsequent substitutions.

For instance, pyridazin-3(2H)-one derivatives can be treated with reagents like phosphorus oxychloride (POCl₃) to yield the corresponding 3-chloropyridazine (B74176). nih.gov In a related transformation, heating a substituted pyridazinone in phosphorus oxychloride provides the 3-chloro derivative in high yield. researchgate.net This 3-chloro intermediate is highly versatile. It can readily react with various nucleophiles, enabling the introduction of different functional groups onto the pyridazine (B1198779) core.

A key example is the reaction of the 3-chloropyridazine derivative with hydrazine hydrate, which results in the substitution of the chlorine atom to form a 3-hydrazinylpyridazine (B1252368) derivative. nih.gov This subsequent product serves as a valuable intermediate for constructing fused heterocyclic systems. nih.gov

Furthermore, nucleophilic substitution can also occur at the nitrogen atom (N-2) of the pyridazinone ring. The treatment of 5-chloro-6-phenylpyridazin-3(2H)-one with various halides (e.g., XCH₂R, where X is Cl or Br) in the presence of a base like anhydrous potassium carbonate leads to the formation of N-2 substituted derivatives. This reaction proceeds efficiently in solvents like acetone (B3395972) at room temperature. researchgate.net

Reactivity Profiles and Mechanistic Insights into this compound Transformations

The reactivity of this compound is characterized by the interplay of its hydroxyl and lactam functionalities, allowing for a range of chemical transformations.

Reaction with Thionyl Chloride for Mercapto Analog Generation

A notable transformation is the synthesis of mercapto analogs from pyridazinone precursors. An efficient method for generating 4-mercapto-6-phenylpyridazin-3(2H)-ones involves the reaction of 6-phenyl-4,5-dihydropyridazin-3(2H)-ones with an excess of thionyl chloride (SOCl₂) under mild conditions. researchgate.net This reaction is significant as it facilitates the introduction of a sulfur-containing functional group, which can be a key pharmacophore in medicinal chemistry. The process is believed to involve both dehydrogenation of the dihydropyridazinone ring and the introduction of the mercapto group. researchgate.net

Formation of Ester and Hydrazide Derivatives

The hydroxyl group of the pyridazinone core provides a handle for the synthesis of ester and hydrazide derivatives. This is typically achieved through a two-step process. First, the pyridazinone is reacted with an alkyl haloacetate, such as ethyl chloroacetate, in the presence of a base like potassium carbonate in a dry solvent. This O-alkylation step yields the corresponding pyridazinyl-oxy-acetate ester.

Subsequently, the ester derivative is treated with hydrazine hydrate, often under reflux in ethanol. This step converts the ester functionality into a hydrazide, affording the desired acetohydrazide derivative. These hydrazides are versatile intermediates for synthesizing more complex heterocyclic systems like oxadiazoles (B1248032) and thiadiazoles.

Table 1: Synthesis of Ester and Hydrazide Derivatives

| Step | Reactants | Product | Conditions |

|---|---|---|---|

| 1 | Pyridazinone, Ethyl Chloroacetate, K₂CO₃ | Ethyl 2-(pyridazin-yloxy)acetate | Dry Acetone |

Dehydrogenation Processes

The synthesis of the aromatic 6-phenylpyridazin-3(2H)-one often starts from its 4,5-dihydro precursor. mdpi.com The final step in this synthesis is a dehydrogenation reaction to introduce the double bond into the heterocyclic ring. A common method to achieve this aromatization is by treating the 4,5-dihydro-6-phenylpyridazin-3(2H)-one derivative with a solution of bromine in acetic acid. researchgate.netmdpi.com This process effectively removes two hydrogen atoms from the C4 and C5 positions, yielding the stable, aromatic pyridazinone ring system. researchgate.net

Biological Activity Profiles in Vitro Investigations of 5 Hydroxy 6 Phenylpyridazin 3 2h One and Its Derivatives

Antimicrobial Efficacy (Antibacterial and Antifungal Studies)

Derivatives of the pyridazinone core have been evaluated for their ability to combat microbial growth, with several compounds showing promising results against both bacteria and fungi.

In one study, a series of pyridazinone-based diarylurea derivatives were synthesized and tested for their antimicrobial properties. nih.gov The introduction of specific chemical groups was found to influence the activity. For instance, a derivative featuring a carbonyl group in a benzoylthiourea (B1224501) moiety demonstrated enhanced antibacterial activity against Staphylococcus aureus. nih.gov Another compound in the same series showed notable antifungal activity against Candida albicans. nih.gov A separate group of pyridazinone congeners exhibited promising antimicrobial effects with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 128 μg/mL against S. aureus and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Further research into 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, synthesized from mucochloric acid and benzene (B151609), also revealed significant antifungal potential. Preliminary tests showed that some of these compounds displayed good activity against fungal strains such as Gibberella zeae, Fusarium oxysporum, and Cryphonectria mandshurica. nih.gov Additionally, other pyridazinone derivatives, such as 5-[4-(benzyl sulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one, have shown significant in vitro antifungal activity against Candida glabrata and Candida albicans. samipubco.com

Table 1: Antimicrobial Activity of Selected Pyridazinone Derivatives

| Compound/Series | Target Microbe(s) | Activity/Observation | Reference |

| Pyridazinone-benzoylthiourea derivative | Staphylococcus aureus | Increased antibacterial activity | nih.gov |

| Pyridazinone-phenylthiourea derivative | Candida albicans | Most promising antifungal activity | nih.gov |

| Pyridazinone Congeners (IXa-c) | S. aureus, MRSA | MIC values: 0.5–128 μg/mL | nih.gov |

| 5-chloro-6-phenylpyridazin-3(2H)-one derivatives | G. zeae, F. oxysporum, C. mandshurica | Good antifungal activity | nih.gov |

| 5-[4-(benzyl sulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one | C. glabrata, C. albicans | Significant antifungal activity | samipubco.com |

Anti-Inflammatory and Analgesic Properties in In Vitro Models

The pyridazinone scaffold is a well-established template for developing agents with anti-inflammatory and analgesic properties. semanticscholar.org These effects are often linked to the inhibition of enzymes involved in the inflammatory cascade. While many studies are conducted in vivo, they are based on the compound's performance in in vitro enzyme assays. For instance, new 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives were synthesized and evaluated, with some showing potent analgesic and anti-inflammatory activities comparable to standard drugs like indomethacin. nih.gov Similarly, a series of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives were developed to reduce the gastrointestinal toxicity associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Among these, 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide demonstrated the most potent anti-inflammatory and analgesic effects in preclinical models. nih.gov

The anti-inflammatory action of these derivatives is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (B1171923) that mediate inflammation. nih.gov

Cardiotonic and Vasodilatory Effects

Pyridazinone derivatives have been extensively investigated for their positive inotropic (cardiotonic) and vasodilatory effects, making them candidates for the treatment of heart failure. nih.govnih.gov

One notable derivative, 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride (MCI-154), has demonstrated potent, dose-dependent increases in cardiac contractility (dP/dtmax) and cardiac output in in vivo studies, which are supported by its in vitro mechanisms. nih.gov This compound, more potent than amrinone (B1666026) and milrinone, also produces a direct vasodilator effect. nih.gov

Another series of 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues were identified as potent inodilators—agents with both vasodilator and positive inotropic properties. nih.gov The most potent compound in this series, 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one, exhibited significant inotrope and vasodilator potency. nih.gov The structure-activity relationship studies revealed that a planar phenylpyridazinone moiety and a methyl group at the 5-position of the dihydropyridazinone ring enhance potency. nih.gov

More recently, a series of 6-(4-substitutedphenyl)-3-pyridazinones were assessed for their in vitro vasorelaxant activity, with several compounds showing superior potency compared to conventional vasodilators like hydralazine (B1673433). nih.gov Compounds with specific substitutions (2e, 2h, and 2j) displayed exceptional vasorelaxant effects, with EC50 values of 0.1162, 0.07154, and 0.02916 µM, respectively. nih.gov

Table 2: Vasodilatory and Cardiotonic Activity of Selected Pyridazinone Derivatives

| Compound | Activity Type | Potency (EC50 / ED50) | Reference |

| 6-(4-substitutedphenyl)-3-pyridazinone (2j) | Vasorelaxant | EC50 = 0.02916 µM | nih.gov |

| 6-(4-substitutedphenyl)-3-pyridazinone (2h) | Vasorelaxant | EC50 = 0.07154 µM | nih.gov |

| 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one | Inotrope & Vasodilator | ED50 (dLVP/dtmax) = 0.02 µmol/kg | nih.gov |

| MCI-154 | Cardiotonic & Vasodilator | More potent than amrinone and milrinone | nih.gov |

Antihypertensive Potential

The vasodilatory properties of pyridazinone derivatives contribute directly to their potential as antihypertensive agents. samipubco.comnih.gov Research has described the synthesis of 5,6-diarylpyridazinones that display antihypertensive effects in preclinical models. nih.gov The most effective compounds in this series typically feature halogen substituents on the 5,6-diphenyl rings. nih.gov

Hydrazinopyridazines, which are structurally similar to the known antihypertensive drug hydralazine, have also been found to possess vasodilator and antihypertensive actions. samipubco.com The development of novel 6-(4-substitutedphenyl)-3-pyridazinones as potential analogues of hydralazine has yielded compounds with potent vasorelaxant activity, suggesting their utility in managing hypertension. nih.gov

Enzyme Inhibition Mechanisms

The diverse biological activities of 5-hydroxy-6-phenylpyridazin-3(2H)-one and its derivatives are rooted in their ability to selectively inhibit key enzymes.

The anti-inflammatory effects of pyridazinone derivatives are strongly linked to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is overexpressed during inflammation. nih.govnih.gov Many pyridazinone-based compounds have been developed as selective COX-2 inhibitors to offer a better safety profile compared to non-selective NSAIDs that also inhibit the constitutive COX-1 enzyme. nih.govnih.gov

In vitro assays are used to determine the inhibitory concentration (IC50) and selectivity for COX-2 over COX-1. For example, studies on a series of 4-thiazolidinone (B1220212) derivatives bearing a pyridazinone core identified compounds with potent COX-2 inhibitory action. nih.gov It was observed that replacing a chlorine atom with a methoxy (B1213986) group resulted in a highly potent COX-2 inhibitor (16b). nih.gov The compound 2,3-disubstituted-4-thiazolidinone derivative (17) was also identified as a potent COX-2 inhibitor. nih.gov Another study highlighted 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one as a novel and potent COX-2 inhibitor with a promising in silico profile. semanticscholar.org

Table 3: COX-2 Inhibition by Pyridazinone Derivatives

| Compound/Series | Target | Observation | Reference |

| Pyridazine-based 4-thiazolidinones (e.g., 16b, 17) | COX-2 | Potent inhibitory action | nih.gov |

| 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | COX-2 | Potent COX-2 inhibitor | semanticscholar.org |

| 6-substituted-3(2H)-pyridazinone derivatives | COX | Anti-inflammatory activity comparable to indomethacin | nih.gov |

Pyridazine (B1198779) derivatives are significant inhibitors of phosphodiesterase (PDE) enzymes, which regulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). samipubco.comresearchgate.net Selective inhibition of different PDE isoenzymes is a strategy for treating various conditions.

PDE-III Inhibition: PDE-III inhibitors are used for congestive heart failure due to their cardiotonic effects. samipubco.com A series of 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues were found to be potent inhibitors of PDE-III isolated from cat heart. nih.gov The most active compound, 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one, had an IC50 value of 0.07 µM. nih.gov The potent cardiotonic agent MCI-154 is also a selective inhibitor of canine cardiac PDE-III, with an IC50 of 2.5 µM. samipubco.com This inhibition is believed to be a key part of its mechanism of action. samipubco.com

PDE-IV Inhibition: PDE-IV is found in inflammatory and immune cells, and its inhibitors have anti-inflammatory effects. samipubco.com They work by reducing the production of cytokines and reactive oxygen species. samipubco.com

PDE-V Inhibition: PDE-V inhibitors are primarily used for erectile dysfunction and pulmonary hypertension. samipubco.com Research on pyrazolo[3,4-d] pyridazines showed that many compounds had IC50 values in the range of 0.14 to 1.4 µM for PDE-V inhibition. samipubco.com

The correlation between the pharmacological effects (like cardiotonic and vasodilator action) and the PDE-III inhibitory activities provides strong evidence that PDE-III is a crucial mediator of these actions for many pyridazinone compounds. nih.gov

Influenza A Endonuclease Inhibition

Derivatives of pyridazinone have been identified as inhibitors of the endonuclease activity of the influenza A virus RNA-dependent RNA polymerase. The 6-phenyl-4-hydroxypyridazin-3(2H)-ones, which are aza analogues of 5-(phenyl)-3-hydroxypyridin-2(1H)-ones, have shown activity against this enzyme. sjofsciences.com These compounds are understood to act as bimetal chelating ligands that bind to the enzyme's active site. sjofsciences.comcrimsonpublishers.com

While these derivatives are generally more active than compounds like the 4-fluorophenylpyrazine derivative, they are about an order of magnitude less potent than analogous 2-phenyl-5-hydroxypyrimidin-4(3H)-ones. sjofsciences.com The structure-activity relationship (SAR) observed for these aza analogues aligns with findings from previously studied phenyl-substituted 3-hydroxypyridin-2(1H)-ones. sjofsciences.comcrimsonpublishers.com For instance, the 6-aza analogue of 5-(4-fluorophenyl)-3-hydroxypyridin-2(1H)-one, known as 6-(4-fluorophenyl)-4-hydroxypyridazin-3(2H)-one, demonstrated modest inhibitory activity. crimsonpublishers.com The most active derivative in one study was 6-(4-tetrazoyl)phenyl-4-hydroxypyridazin-3(2H)-one, which exhibited a half-maximal inhibitory concentration (IC₅₀) of 3.0 μM. sjofsciences.comcrimsonpublishers.com

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 6-(4-tetrazoyl)phenyl-4-hydroxypyridazin-3(2H)-one | Influenza A Endonuclease | 3.0 μM | sjofsciences.comcrimsonpublishers.com |

| 6-(4-fluorophenyl)-4-hydroxypyridazin-3(2H)-one | Influenza A Endonuclease | Modest Activity | crimsonpublishers.com |

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

A significant area of investigation for this class of compounds is the inhibition of the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for viral replication. crimsonpublishers.comnih.gov Researchers have developed a series of 5-hydroxy-3(2H)-pyridazinones that act as allosteric inhibitors, binding to the "palm" site of the NS5B enzyme. crimsonpublishers.comcrimsonpublishers.com

The development of these inhibitors often involves a structure-based design approach, systematically modifying substituents at the 2-, 4-, and 6-positions of the pyridazinone ring. crimsonpublishers.com This optimization has led to the identification of compounds with potent, low nanomolar inhibitory activity in both biochemical and cell-based replicon assays. crimsonpublishers.com For example, replacing the quinolinedione core of an earlier inhibitor class with a 5-hydroxy-3(2H)-pyridazinone scaffold was explored to improve physicochemical properties. crimsonpublishers.com

One study noted that this series of 5-hydroxy-3(2H)-pyridazinone derivatives was 3- to 14-fold less potent against the genotype 1a NS5B enzyme compared to the genotype 1b enzyme. crimsonpublishers.comcrimsonpublishers.com This difference in potency is believed to be caused by an amino acid variation (phenylalanine in genotype 1a vs. tyrosine in genotype 1b) near the binding site. crimsonpublishers.comcrimsonpublishers.com

| Compound Class | Target | Binding Site | Key Finding | Reference |

|---|---|---|---|---|

| 5-hydroxy-3(2H)-pyridazinone derivatives | HCV NS5B Polymerase (Genotype 1b) | Allosteric 'Palm' Site | Inhibitors with low nanomolar potencies identified. | crimsonpublishers.com |

| 5-hydroxy-3(2H)-pyridazinone derivatives | HCV NS5B Polymerase (Genotype 1a vs 1b) | Allosteric 'Palm' Site | 3- to 14-fold less potent against genotype 1a enzyme. | crimsonpublishers.comcrimsonpublishers.com |

Other Enzyme and Receptor Modulations

In addition to their antiviral properties, pyridazinone derivatives have been associated with the modulation of other enzymes. Notably, compounds with structures similar to influenza endonuclease inhibitors, such as 5-substituted 3-hydroxypyridin-2(1H)-ones and 6-substituted 4-hydroxypyridazin-3(2H)ones, have been previously identified as inhibitors of D-amino acid oxidase (DAAO). sjofsciences.comcrimsonpublishers.com

Furthermore, certain pyridazin-3-one derivatives have been investigated for their vasorelaxant activity, which is linked to the modulation of endothelial nitric oxide synthase (eNOS). nih.gov Two new series of pyridazin-3-one derivatives were synthesized and evaluated for their ability to relax isolated pre-contracted rat thoracic aorta. nih.gov The most active compounds demonstrated superior vasorelaxant effects compared to reference standards, with EC₅₀ values as low as 0.0025 μM. nih.gov These potent compounds were found to significantly increase the expression of eNOS mRNA and the aortic content of nitric oxide (NO). nih.gov

Diverse Biological Activities in In Vitro Assays

Anticonvulsant Activity

While the prompt requested in vitro data, the available scientific literature on the anticonvulsant activity of pyridazinone derivatives focuses predominantly on in vivo animal models, such as the maximal electroshock (MES) and isoniazid (B1672263) (INH)-induced seizure tests. sciepub.com For example, a study on 6-aryl-4,5-dihydropyridazin-3(2H)-one compounds demonstrated significant anticonvulsant activity in both MES and INH-induced convulsion models in vivo. sciepub.com The research indicates that these pyridazinone derivatives could be a valuable starting point for developing new antiepileptic drugs. sciepub.com However, specific in vitro data detailing their mechanism, such as interactions with ion channels or receptors in isolated systems, is not extensively reported for this specific chemical class in the provided sources.

Antiplatelet Aggregation Activity

A series of 5-substituted-6-phenyl-3(2H)-pyridazinones has been prepared and evaluated as potential antiplatelet agents. nih.govnih.gov Research has shown that the nature of the substituent at the 5-position of the 6-phenyl-3(2H)-pyridazinone structure significantly influences the compound's antiplatelet activity and its mechanism of action. nih.gov

In one study, the most active compounds were those featuring a 3-phenyl-3-oxo-propenyl fragment or a phenylthio group at the 5-position of the heterocyclic ring. nih.gov Another study described the synthesis and anti-platelet activity of several 5-alkylidene-6-phenyl-3(2H)-pyridazinones, finding that derivatives containing oxygenated functions like esters (COOR) or ketones (COMe) on the alkylidene fragment were the most active inhibitors of platelet aggregation.

| Compound Series | Activity | Key Structural Feature for High Activity | Reference |

|---|---|---|---|

| 5-substituted-6-phenyl-3(2H)-pyridazinones | Antiplatelet Aggregation | 3-phenyl-3-oxo-propenyl or phenylthio group at position 5 | nih.gov |

| 5-alkylidene-6-phenyl-3(2H)-pyridazinones | Antiplatelet Aggregation | Oxygenated functions (e.g., COOR, COMe) on the alkylidene fragment |

Antitubercular Activity

Pyridazinone derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. sjofsciences.comsciepub.comneuroquantology.com Several studies have identified compounds with significant antitubercular potential, with minimum inhibitory concentration (MIC) values reported against the H37Rv strain. sjofsciences.comsciepub.com

In one investigation of 6-pyridazinone derivatives, 5-(4-hydroxy-3-methoxybenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone emerged as a lead compound, showing an MIC of 12.5 µg/mL. sjofsciences.com Other derivatives with 2-chloro or 2-hydroxyl substitutions on a phenyl ring at the 5-position also showed significant activity with MICs of 25 µg/mL. sjofsciences.com Another study evaluated 6-aryl-4,5-dihydropyridazin-3(2H)-ones and found that compounds with naphthyl and biphenyl (B1667301) groups exhibited MICs of 12.5 µg/mL. sciepub.com These findings underscore the potential of the pyridazinone scaffold in the development of new antitubercular agents. sjofsciences.comneuroquantology.com

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 5-(4-hydroxy-3-methoxybenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone | M. tuberculosis H37Rv | 12.5 µg/mL | sjofsciences.com |

| 5-(2-chlorobenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone | M. tuberculosis H37Rv | 25 µg/mL | sjofsciences.com |

| 5-(2-hydroxybenzyl)-3-(4-chlorophenyl)-1,6-dihydro-6-pyridazinone | M. tuberculosis H37Rv | 25 µg/mL | sjofsciences.com |

| 6-(Naphthalen-2-yl)-4,5-dihydropyridazin-3(2H)-one | M. tuberculosis H37Rv | 12.5 µg/mL | sciepub.com |

| 6-(Biphenyl-4-yl)-4,5-dihydropyridazin-3(2H)-one | M. tuberculosis H37Rv | 12.5 µg/mL | sciepub.com |

Antiviral Activity (e.g., against Hepatitis A Virus)

While broad antiviral properties are associated with pyridazinone derivatives, specific research has been conducted to evaluate their efficacy against Hepatitis A Virus (HAV). In one study, a series of novel pyridazine derivatives were synthesized starting from 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones. These compounds underwent pharmacological screening to assess their anti-HAV activity.

Initial cytotoxicity tests were performed on HEPG2 cells to establish non-harmful concentrations for subsequent antiviral assays. Among the synthesized compounds, one derivative, a fused pyridazinotriazine, demonstrated the most significant effect against the Hepatitis A virus.

Table 1: Anti-HAV Activity of a 6-Phenylpyridazinone Derivative

| Compound Name | Activity |

|---|

This table is based on findings from a study on newly synthesized pyridazine derivatives.

Antisecretory and Antiulcer Activity

Derivatives of 6-phenyl-3(2H)-pyridazinone have been a subject of extensive research for their potential as antiulcer and antisecretory agents. nih.govnih.gov Investigations have focused on synthesizing various analogues and evaluating their ability to reduce gastric acid secretion and protect against experimentally induced ulcers. nih.govnih.gov

In one line of research, novel 3(2H)-pyridazinone derivatives were synthesized with an N-2 alkyl side chain terminating in a thioamide group. nih.gov These compounds were assessed for gastric antisecretory activity in pylorus-ligated rat models and for antiulcer effects in Shay, aspirin-induced, and stress-induced ulcer models. nih.gov Structure-activity relationship (SAR) studies revealed that the presence of a phenyl group at the C-6 position of the pyridazinone ring was crucial for potency. nih.gov

Another study focused on synthesizing 3(2H)-pyridazinone derivatives bearing a 2-cyanoguanidine moiety in the side chain. nih.gov These compounds were also evaluated for gastric antisecretory and antiulcer activities. nih.gov The SAR for this series indicated that the most effective compounds possessed a phenyl group at the C-6 position, a specific four-atom chain length between the pyridazinone ring and the cyanoguanidine group, and a thioether linkage in the side chain. nih.gov The most potent compound from this series was identified as 2-[[[2-(2-cyano-3-methyl-1-guanidino)ethyl]thio]methyl]-6-phenyl-3(2H)-pyridazinone. nih.gov

Table 2: Summary of Potent Antisecretory and Antiulcer 6-Phenyl-3(2H)-pyridazinone Derivatives

| Derivative Class | Key Structural Features for Potency | Most Potent Compound Example |

|---|---|---|

| Thioamide Derivatives | C-6 Phenyl group; N-2 alkyl side chain with a terminal thioamide group. nih.gov | Thioamide derivatives designated as compounds 48, 49, 51, and 52 in the study. nih.gov |

Modulators of Ion Channels and Transporters

The mechanism of action for the antisecretory effects of certain 6-phenyl-3(2H)-pyridazinone derivatives has been investigated. Studies on the 2-cyanoguanidine derivatives revealed that their mode of action is distinct from that of some established antiulcer agents. nih.gov Specifically, it was determined that these compounds are not histamine (B1213489) H2 receptor inhibitors, nor do they function as anticholinergic agents. nih.gov This indicates their antisecretory effects are not mediated through the blockade of these particular receptor pathways.

Detailed investigations into the direct modulatory activity of this compound and its derivatives on specific ion channels or membrane transporters are not extensively detailed in the reviewed literature.

Activities Related to Central Nervous System (CNS)

The 6-phenyl-3(2H)-pyridazinone scaffold has been explored for its potential effects on the central nervous system, particularly in the context of analgesia. sarpublication.com Research into various substituted pyridazinone derivatives has identified promising antinociceptive (pain-relieving) properties. sarpublication.comnih.gov

Studies have shown that certain 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinone derivatives exhibit potent analgesic activity. sarpublication.com Similarly, another series of 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives also demonstrated significant analgesic effects. sarpublication.com An important finding from this research is that some of these compounds exert their analgesic action with a reduced likelihood of the ulcerogenic side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). sarpublication.com

Table 3: CNS-Related Activity of 6-Phenyl-3(2H)-pyridazinone Derivatives

| Derivative Class | Observed Activity | Noteworthy Finding |

|---|---|---|

| 2-Substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinones | Potent antinociceptive (analgesic) activity. sarpublication.com | Some compounds were more active than the reference drug used in the study. sarpublication.com |

Structure Activity Relationship Sar Studies of 5 Hydroxy 6 Phenylpyridazin 3 2h One Analogs

Importance of the Pyridazinone Scaffold for Biological Activities

The pyridazinone ring is widely recognized as a "wonder nucleus" or a privileged scaffold in drug discovery due to its ability to serve as a versatile template for the development of compounds with a broad spectrum of biological activities. nih.govresearchgate.nettandfonline.comnih.gov This six-membered heterocyclic ring, containing two adjacent nitrogen atoms, can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. mdpi.comresearchgate.neteurekaselect.com The inherent features of the pyridazinone core, such as its planarity, dipole moment, and capacity for hydrogen bonding, contribute to its ability to interact with a diverse range of biological targets. nih.gov

The pyridazinone scaffold is a key component in numerous compounds exhibiting a wide array of pharmacological effects, including:

Cardiovascular effects: Many pyridazinone derivatives have been developed as cardiotonic agents, vasodilators, and antihypertensive agents. tandfonline.com

Anti-inflammatory and Analgesic Activity: The pyridazinone nucleus is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. researchgate.netsarpublication.comnih.gov

Anticancer Activity: A significant number of pyridazinone-containing compounds have been synthesized and evaluated for their potential as anticancer agents, targeting various pathways involved in cancer progression. researchgate.netnih.govresearchgate.net

Antimicrobial Activity: The scaffold has been incorporated into molecules with antibacterial and antifungal properties. researchgate.netresearchgate.net

Central Nervous System (CNS) Activity: Pyridazinone derivatives have shown potential as anticonvulsant, antidepressant, and anxiolytic agents. researchgate.netsarpublication.com

The widespread therapeutic applications of pyridazinone-based compounds underscore the importance of this scaffold in medicinal chemistry and its continued exploration for the discovery of novel drugs. researchgate.netresearchgate.net

Positional Substituent Effects on Biological Potency and Selectivity

The biological activity of 5-hydroxy-6-phenylpyridazin-3(2H)-one analogs can be significantly modulated by the nature and position of substituents on the pyridazinone ring.

Influence of Substituents at Position 5

The substituent at the 5-position of the 6-phenylpyridazin-3(2H)-one ring system plays a critical role in determining the biological activity profile, particularly for antiplatelet agents. The introduction of different functional groups at this position can lead to significant variations in potency and mechanism of action.

Research has shown that the presence of a 3-phenyl-3-oxo-propenyl fragment or a phenylthio group at position 5 of the heterocyclic ring can confer potent antiplatelet activity. nih.gov In a series of 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones, some compounds exhibited dose-dependent antiplatelet activity and were found to be more active than their 5-substituted counterparts, highlighting the influence of substitution at both the 4 and 5-positions. nih.gov

Specifically, in the context of anti-inflammatory activity, the substitution pattern at position 5 has been shown to be crucial. For instance, in a series of 1,6-dihydro-6-pyridazinone derivatives, compounds with a 4-fluoro-benzyl or a 4-chloro-benzyl group at the 5-position demonstrated the most significant anti-inflammatory activity. tandfonline.com

| Substituent at Position 5 | Observed Biological Activity | Reference |

| 3-Phenyl-3-oxo-propenyl | Potent antiplatelet activity | nih.gov |

| Phenylthio | Potent antiplatelet activity | nih.gov |

| 4-Fluoro-benzyl | Good anti-inflammatory potential | tandfonline.com |

| 4-Chloro-benzyl | Best anti-inflammatory activity | tandfonline.com |

Impact of Substituents at Position 6

The nature of the substituent at the 6-position of the pyridazinone ring significantly influences the biological activity of these compounds. The presence of a phenyl group at this position is a common feature in many biologically active pyridazinone derivatives.

Studies on 6-arylpyridazinones have demonstrated their potential as anticonvulsant agents. sarpublication.com Furthermore, the introduction of specific substituents on the phenyl ring at position 6 can fine-tune the activity. For example, 6-[4-(4-fluorophenyl)]piperazine-3(2H)-pyridazinones have exhibited analgesic activity. sarpublication.com In another study, 6-(4-methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one was identified as having important inodilatory properties. sarpublication.com

The substitution at the six-position, in combination with other modifications, has been shown to enhance analgesic and anti-inflammatory actions with reduced ulcerogenic effects. researchgate.net

| Substituent at Position 6 | Observed Biological Activity | Reference |

| Phenyl (general) | Anticonvulsant activity | sarpublication.com |

| 4-(4-Fluorophenyl)piperazine | Analgesic activity | sarpublication.com |

| 4-Methanesulfonamidophenyl | Inodilatory properties | sarpublication.com |

Effects of N-Substitution (e.g., at Position 2)

Substitution at the nitrogen atom of the pyridazinone ring, particularly at the N-2 position, has a profound impact on the biological activity and selectivity of the resulting analogs.

In the context of phosphodiesterase 4 (PDE4) inhibitors, a hydrogen bond donor function (R2 = H) at the N-2 position was found to be optimal for PDE4B affinity. N-methyl derivatives were observed to be up to 2.5-fold less potent than their corresponding NH analogs. Interestingly, increasing the hydrophobic character with an N-benzyl substituent slightly decreased the inhibitory effect but was suggested to have a potential impact on selectivity. nih.gov

Conversely, in other series of pyridazinone derivatives, N-substitution has been shown to be beneficial for activity. For instance, 2-substituted-4,5-functionalized 6-phenyl-3(2H)-pyridazinone derivatives have been reported to possess potent analgesic activity. sarpublication.com The presence of an acetamide (B32628) side chain linked to the lactam nitrogen at the two-position of the pyridazinone ring has been shown to enhance analgesic and anti-inflammatory actions. researchgate.net

| N-Substituent (Position 2) | Biological Target/Activity | Effect on Activity | Reference |

| H | PDE4B | Optimal for affinity | nih.gov |

| Methyl | PDE4B | Up to 2.5-fold less potent than NH | nih.gov |

| Benzyl | PDE4B | Slightly decreased inhibitory effect | nih.gov |

| Functionalized side chains | Analgesia | Potent activity | sarpublication.com |

| Acetamide side chain | Analgesia/Anti-inflammatory | Enhanced action | researchgate.net |

Stereochemical Considerations and Aza-Analogue Comparisons

Stereochemistry plays a crucial role in the biological activity of pyridazinone derivatives, particularly in chiral compounds. The spatial arrangement of substituents can significantly influence the interaction of these molecules with their biological targets.

In studies of tricyclic pyridazinone derivatives as potential STAT3 inhibitors, enantiomeric separation revealed that the (S)-(-) enantiomer was twice as potent as the (R)-(+) enantiomer, highlighting the importance of the absolute configuration at the stereocenter. researchgate.netrsc.org Similarly, for chiral 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones acting as N-formyl peptide receptor agonists, the orientation of the chiral center attached to the nitrogen atom at position 2 had significant effects on agonist activity. researchgate.net

The concept of aza-analogs, where a carbon atom in a ring is replaced by a nitrogen atom, is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a scaffold. Pyridazine-based small molecules have emerged as aza-analogues of pyridine, with the aim of discovering novel and safer drug candidates.

Role of the Phenyl Moiety in Biological Interactions

The phenyl ring can engage in hydrophobic and van der Waals interactions with the binding sites of target proteins. Furthermore, the electronic nature of substituents on the phenyl ring can modulate the electron density of the entire molecule, influencing its binding affinity and reactivity. For example, in a study of uracil (B121893) derivatives, the presence of a phenyl or para-substituted phenyl group at the 1-position induced novel ring transformations, demonstrating the significant electronic effect of this moiety. rsc.org

In the context of anti-inflammatory activity, substitutions on the phenyl ring at position 6 have been shown to be critical. For instance, a chloro-substituted phenyl group was found to be more active than a methyl-substituted one in a series of 1,6-dihydro-6-pyridazinone derivatives. tandfonline.com This suggests that electron-withdrawing groups on the phenyl ring can enhance activity. This is further supported by findings that compounds with an electron-withdrawing group on the phenyl ring exhibited considerable anticonvulsant activity. sarpublication.com

The position of the phenyl group itself can also be a determining factor. Studies on TEMPO-type nitroxides have shown that the position of a phenyl group relative to the reactive center can influence steric hindrance and redox properties. nih.gov While not directly on a pyridazinone, this highlights the general importance of the spatial arrangement of phenyl groups in modulating molecular properties.

Conformation and Orientation of the Phenyl Group

The three-dimensional arrangement of the phenyl group relative to the pyridazinone core is another crucial factor governing the biological activity of these compounds. Conformational analysis of tricyclic analogs of 6-aryl-4,5-dihydro-3(2H)-pyridazinones, which are conformationally restricted, has provided significant insights into the preferred spatial orientation for cardiovascular activity.

Molecular mechanics calculations and 1H NMR spectroscopy studies have indicated that a near-planar arrangement of the phenyl and pyridazinone rings is a key feature of highly active compounds. nih.gov In contrast, analogs with a markedly deviated, non-planar conformation were found to be inactive. nih.gov This suggests that for effective interaction with their biological targets, a relatively flat molecular topology is advantageous.

X-ray crystallographic studies of specific 6-phenylpyridazin-3(2H)-one derivatives further illuminate the conformational possibilities. For example, the crystal structure of one derivative revealed a dihedral angle of 53.27° between the phenyl ring and the mean plane of the pyridazinone ring. While not perfectly planar, this provides a quantitative measure of the degree of twist between these two key structural components.

Comparative Structural Analyses with Other Pyridazinone Derivatives and Related Heterocycles

The 6-phenylpyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide array of therapeutic applications. researchgate.net A comparative analysis with other pyridazinone derivatives and related heterocyclic systems helps to contextualize the potential of this compound.

The core pyridazinone ring is a common feature in a number of biologically active molecules. For instance, pyridazinone derivatives have been investigated as anti-inflammatory agents through various mechanisms, including the inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. nih.gov The versatility of the pyridazinone scaffold allows for the introduction of diverse substituents at various positions, leading to a broad spectrum of pharmacological effects.

When compared to other heterocyclic systems, the pyridazinone ring offers a unique combination of structural and electronic properties. Its ability to act as both a hydrogen bond donor and acceptor, coupled with the potential for π-π stacking interactions from the aromatic phenyl ring, provides multiple avenues for target engagement.

Computational and Theoretical Chemistry Investigations of 5 Hydroxy 6 Phenylpyridazin 3 2h One

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. For derivatives of 5-hydroxy-6-phenylpyridazin-3(2H)-one, these techniques have been instrumental in identifying and optimizing their potential as antiviral agents, particularly as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. researchgate.netcrimsonpublishers.com

HCV NS5B is an RNA-dependent RNA polymerase essential for the replication of the viral genome, making it a prime target for antiviral drug development. crimsonpublishers.comnih.govnih.govresearchgate.net Structure-based drug design has focused on developing inhibitors that bind to allosteric sites on the enzyme, such as the palm I region. crimsonpublishers.comnih.gov The 5-hydroxy-3(2H)-pyridazinone scaffold was identified as a promising core structure to replace more complex ring systems, offering improved flexibility and physicochemical properties while maintaining the necessary structural features for binding. crimsonpublishers.com

Docking studies performed on a series of 193 5-hydroxy-2H-pyridazin-3-one derivatives identified key interactions within the NS5B binding pocket. researchgate.net These simulations revealed that the compounds bind in a reasonably planar conformation. crimsonpublishers.com The analyses highlighted the importance of specific amino acid residues in the binding site for the stability of the ligand-enzyme complex. researchgate.net

Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, were used to validate the docking results and assess the stability of the predicted binding modes. researchgate.net These simulations confirmed the binding process and helped refine the understanding of how inhibitors with different activities interact with the enzyme. researchgate.net The combination of docking and MD simulations identified a consistent set of key amino acid residues crucial for inhibitor binding. researchgate.net

Table 1: Key Amino Acid Residues in HCV NS5B Polymerase Interacting with 5-hydroxy-2H-pyridazin-3-one Derivatives

| Residue | Role in Interaction | Source |

|---|---|---|

| Tyr448 | Key binding residue | researchgate.net |

| Ser556 | Key binding residue | researchgate.net |

| Asp318 | Key binding residue | researchgate.net |

These computational insights have been crucial for the rational design of pyridazinone-based inhibitors with improved potency against HCV NS5B. researchgate.netcrimsonpublishers.com

Quantitative Structure-Activity Relationship (QSAR) Analysis and Pharmacophore Model Generation

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of compounds with their biological activity. nih.govmdpi.com This approach is used to build predictive models that can guide the design of new molecules with enhanced potency. nih.gov When the three-dimensional structure of the target is unknown, ligand-based pharmacophore modeling can be employed, which identifies the essential structural features required for biological activity based on a set of known active compounds. orientjchem.org

For a large series of 193 5-hydroxy-2H-pyridazin-3-one derivatives targeting the HCV NS5B polymerase, three-dimensional QSAR (3D-QSAR) studies were conducted to build robust predictive models. researchgate.net The best models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed using the docked conformations of the compounds within the enzyme's active site. researchgate.net

These receptor-based 3D-QSAR models provided detailed insights into the structural requirements for inhibitory activity. The models generate contour maps that visualize regions where steric bulk, electrostatic charge (positive or negative), and other properties are favorable or unfavorable for activity. This information is invaluable for rationally modifying the lead compound to improve its binding affinity.

A pharmacophore model represents the key abstract features that a molecule must possess to be active at a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. orientjchem.org For a series of CRF1 receptor antagonists, a six-point pharmacophore model was developed with two hydrogen bond acceptors, one donor, two hydrophobic regions, and one aromatic ring, which yielded a statistically significant QSAR model. orientjchem.org While a specific pharmacophore model for this compound was not detailed in the provided sources, the QSAR studies on its derivatives serve a similar purpose by defining the essential steric and electronic features for activity. researchgate.net

Table 2: 3D-QSAR Model Statistics for 5-hydroxy-2H-pyridazin-3-one Derivatives

| Model Type | Basis of Model | Key Finding | Source |

|---|---|---|---|

| CoMFA | Receptor (Docking) Based | Provided predictive model for activity | researchgate.net |

| CoMSIA | Receptor (Docking) Based | Provided predictive model for activity | researchgate.net |

The validation of these QSAR models is critical to ensure their predictive power for new, untested compounds. mdpi.com The strong correlation between the calculated binding free energies and the experimental biological activity for the pyridazinone derivatives validated the stability and rationality of the molecular docking and 3D-QSAR results. researchgate.net

Electronic Structure and Reactivity Predictions

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and chemical reactivity. crimsonpublishers.com A smaller energy gap suggests higher reactivity. crimsonpublishers.com

For the parent compound, 6-hydroxy-3(2H)-pyridazinone, Density Functional Theory (DFT) calculations were used to analyze its electronic properties. researchgate.net The electronic absorption spectra were calculated, with the most intense band predicted at 312.4 nm, corresponding primarily to a π→π* transition. researchgate.net This transition involves the excitation of an electron from a π bonding orbital (often related to the HOMO) to a π* antibonding orbital (often related to the LUMO).

In a study of a different but structurally related compound, the HOMO and LUMO energies were calculated to be -5.8915 eV and -1.9353 eV, respectively. nih.gov This resulted in a HOMO-LUMO energy gap of 3.9562 eV, which indicates the energy required to excite an electron from the HOMO to the LUMO. nih.gov A similar analysis for another compound revealed an energy gap of 3.08 eV, indicating significant chemical reactivity and potential for biological activity. crimsonpublishers.com

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution across a molecule. bohrium.com These maps are invaluable for understanding and predicting how molecules will interact with each other, particularly in biological systems. bohrium.com MEP maps use a color scale to represent different electrostatic potential values on the molecule's surface: red typically indicates regions of negative potential (electron-rich, attractive to positive charges), while blue indicates regions of positive potential (electron-poor, attractive to negative charges). researchgate.net

The MEP map for a derivative, 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, was generated using DFT methods. researchgate.net The map reveals the expected distribution of charge. The oxygen atom of the carbonyl group and the hydroxyl group are regions of high electron density (negative potential), making them likely hydrogen bond acceptors. Conversely, the hydrogen atom of the hydroxyl group and the N-H group of the pyridazinone ring are regions of positive potential, acting as hydrogen bond donors.

This charge distribution is critical for the molecule's ability to form specific hydrogen bonds and electrostatic interactions with its biological target, such as the amino acid residues in the active site of the HCV NS5B polymerase. researchgate.netcrimsonpublishers.com The relationship between negative MEP values and biological activity has been demonstrated for various classes of compounds.

Conformational Analysis and Tautomerism Studies

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For pyridazinone derivatives, the most common form of tautomerism is the keto-enol type, where the compound can exist as a pyridazin-3(2H)-one (keto form) or a 3-hydroxypyridazine (enol form). The predominance of one tautomer over another is crucial as it dictates the molecule's shape, electronic properties, and interaction with biological targets.

Studies on various pyridazinone and related heterocyclic systems have consistently shown that the keto form is generally the more stable and predominant species. For 6-(2-pyrrolyl)pyridazin-3-one, electronic spectra evidence strongly indicates that the oxo-form (keto) is the predominant tautomer. Similarly, X-ray analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, a related heterocyclic compound, showed that it exists in the hydroxy (enol) form in the solid state, but this is often an exception, with solution and gas-phase studies providing a more dynamic picture. mdpi.com

Gas Phase Tautomerism Predictions

Computational chemistry allows for the precise calculation of the relative stabilities of different tautomers in the gas phase, free from solvent effects. orientjchem.orgbohrium.com These calculations are essential for understanding the intrinsic properties of the molecule.

A detailed theoretical study on the parent scaffold, 6-hydroxy-3(2H)-pyridazinone, predicted the relative stabilities of six possible isomers using the B3LYP/6-311++G(d,p) method. researchgate.net The results conclusively showed that the oxo-hydroxo isomer, corresponding to the keto form, is the most stable tautomer in the gas phase. researchgate.net This finding is consistent with experimental X-ray data and theoretical calculations for related systems, which also find the keto tautomer to be the most stable. researchgate.net

The stability of the keto form is a critical piece of information for computational studies like molecular docking, as it ensures that the correct and most prevalent tautomeric form of the molecule is used in the simulations.

Table 3: Predicted Tautomer Stability for 6-hydroxy-3(2H)-pyridazinone

| Phase | Method | Most Stable Tautomer | Source |

|---|---|---|---|

| Gas Phase | B3LYP/6-311++G(d,p) | Oxo-hydroxo (Keto form) | researchgate.net |

| Solution | B3LYP/6-311++G(d,p) | Oxo-hydroxo (Keto form) | researchgate.net |

These computational predictions provide a solid foundation for understanding the structural and electronic behavior of this compound.

Solvation Effects on Tautomeric Equilibria

The tautomeric equilibrium of this compound is significantly influenced by the surrounding solvent environment. Computational studies employing density functional theory (DFT) and other quantum chemical methods have elucidated the energetic and structural changes that occur in different solvents. The polarity of the solvent plays a crucial role in stabilizing specific tautomeric forms.

In non-polar solvents, the less polar tautomers are generally favored. However, as the polarity of the solvent increases, the more polar tautomers, such as the keto forms, are stabilized to a greater extent. This stabilization arises from favorable dipole-dipole interactions between the polar tautomer and the solvent molecules. For instance, in solvents like acetonitrile, the increased polarity leads to a greater stabilization of the more polar keto tautomers. Conversely, in non-polar environments like chloroform, which can act as a proton donor, intermolecular hydrogen bonding can stabilize the keto form through interactions with the carbonyl group.

Theoretical calculations have been instrumental in quantifying these solvation effects. By employing continuum solvation models, such as the Polarizable Continuum Model (PCM), researchers can approximate the bulk solvent effects on the relative energies of the different tautomers. These models treat the solvent as a continuous dielectric medium, allowing for the calculation of the free energy of solvation for each tautomer. The differences in these solvation energies provide a quantitative measure of the solvent's influence on the tautomeric equilibrium.

Aqueous Phase Tautomerism Investigations

In the aqueous phase, the tautomeric landscape of this compound becomes even more complex due to the specific hydrogen bonding capabilities of water. Both experimental techniques, such as NMR spectroscopy, and theoretical calculations are employed to understand the predominant tautomeric forms in water.

Theoretical studies, often at the RHF SCF ab initio 6-31G** level or higher, have been used to model the tautomeric equilibrium in the gaseous phase and in solution. These calculations can predict the relative stabilities of the various possible tautomers, including the different keto and enol forms. The co-existence of multiple tautomers is often observed, with the equilibrium being influenced by factors such as intramolecular hydrogen bonding.

For similar pyridazinone systems, it has been observed that the oxo (keto) form is often the predominant tautomeric species in solution. However, the presence of specific substituents can shift this equilibrium. Computational models help to understand how substituents, such as the phenyl group in this compound, influence the electron distribution and, consequently, the tautomeric preferences. The ability of water to act as both a hydrogen bond donor and acceptor allows for the stabilization of various tautomeric forms through intricate hydrogen bonding networks.

In Silico Assessment of Pharmacokinetic Relevant Parameters (e.g., ADMET methodologies)

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical aspect of drug discovery and development. In silico methods provide a rapid and cost-effective means to predict these pharmacokinetic parameters for novel compounds like this compound.

Various computational models and software are utilized to predict a range of ADMET-related properties. These predictions are based on the molecule's structure and physicochemical properties. Some of the key parameters assessed include:

Absorption: Predictions of oral bioavailability and intestinal absorption are often based on Lipinski's rule of five and other molecular descriptors such as polar surface area (PSA) and the number of rotatable bonds.

Distribution: Parameters like blood-brain barrier (BBB) penetration and plasma protein binding are estimated using quantitative structure-property relationship (QSPR) models.

Metabolism: In silico tools can predict the sites of metabolism by cytochrome P450 enzymes and identify potential metabolites.

Excretion: Predictions related to the route and rate of excretion can be inferred from properties like water solubility and molecular weight.

Toxicity: A variety of computational models are available to predict potential toxicities, such as mutagenicity (e.g., Ames test prediction), carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).

For pyridazinone derivatives, which have shown a wide array of pharmacological activities, these in silico ADMET predictions are invaluable for guiding the design and optimization of new drug candidates. By identifying potential liabilities early in the research process, computational methods help to prioritize compounds with more favorable pharmacokinetic profiles for further experimental investigation.

Emerging Applications and Research Perspectives for 5 Hydroxy 6 Phenylpyridazin 3 2h One

Role as Chemical Building Blocks in Advanced Organic Synthesis

Organic building blocks are functionalized molecules that serve as foundational components for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.com These substrates are as crucial as the catalysts and reagents used to transform them, playing a fundamental role in medicinal chemistry, organic chemistry, and material chemistry. sigmaaldrich.com The 5-hydroxy-6-phenylpyridazin-3(2H)-one core and its close derivatives, such as 5-chloro-6-phenylpyridazin-3(2H)-one, are versatile synthons in advanced organic synthesis. nih.gov

The reactivity of the pyridazinone ring allows for various modifications, making it an excellent starting point for creating diverse chemical libraries. A common synthetic route involves the reaction of 3,4-dichloro-5-phenylfuran-2(5H)-one with hydrazine (B178648) hydrate (B1144303) to yield 5-chloro-6-phenylpyridazin-3(2H)-one. nih.gov This intermediate serves as a key building block. For instance, substitution at the N-2 position of the pyridazinone ring is a frequently employed strategy. nih.gov Researchers have successfully prepared a series of 5-chloro-6-phenyl-2-substituted-pyridazin-3(2H)-ones by treating the parent compound with various halides (XCH₂R, where X is Cl or Br) in the presence of a base like anhydrous potassium carbonate. nih.gov

Furthermore, these pyridazinone building blocks can be used to construct more complex fused heterocyclic systems. Studies have shown that pyridazinone derivatives can be starting materials for synthesizing novel selenadiazole and thiadiazole derivatives, which have their own unique biological and chemical properties. mdpi.com This highlights the role of the pyridazinone core as a scaffold upon which intricate molecular structures with specific functionalities can be built. sigmaaldrich.commdpi.com

Applications in Agrochemical Research

The inherent biological activity of the pyridazinone nucleus has made it a prime candidate for investigation in agrochemical applications. sarpublication.com Derivatives have shown promise as herbicides, insecticides, and acaricides.